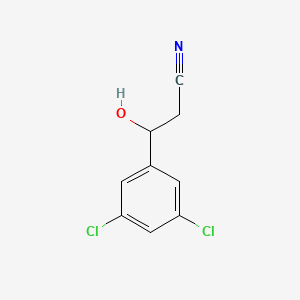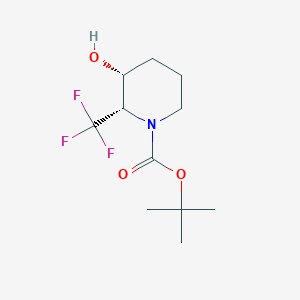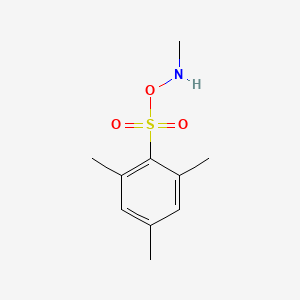
Methylamino 2,4,6-trimethylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylamino 2,4,6-trimethylbenzene-1-sulfonate is a chemical compound widely used in scientific research due to its versatile applications. It serves as a valuable tool in various fields, including pharmaceuticals, organic synthesis, and material science, owing to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of Methylamino 2,4,6-trimethylbenzene-1-sulfonate is scaled up using optimized reaction conditions to maximize yield and efficiency. This often involves continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions: Methylamino 2,4,6-trimethylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, where the methylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and acids (sulfuric acid) are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
Methylamino 2,4,6-trimethylbenzene-1-sulfonate is utilized in numerous scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the manufacturing of dyes, polymers, and other industrial products
Mechanism of Action
The mechanism by which Methylamino 2,4,6-trimethylbenzene-1-sulfonate exerts its effects involves its interaction with specific molecular targets. The sulfonate group can participate in various chemical reactions, while the methylamino group can form hydrogen bonds and other interactions with biological molecules. These interactions can influence the compound’s reactivity and its role in different pathways .
Comparison with Similar Compounds
2,4,6-Trimethylbenzene: Lacks the methylamino and sulfonate groups, making it less reactive in certain applications.
Methylamino 2,4,6-trimethylbenzene: Similar structure but without the sulfonate group, affecting its solubility and reactivity.
2,4,6-Trimethylbenzenesulfonic acid: Contains the sulfonate group but lacks the methylamino group, altering its chemical properties
Uniqueness: Methylamino 2,4,6-trimethylbenzene-1-sulfonate is unique due to the presence of both the methylamino and sulfonate groups, which confer distinct reactivity and versatility in various applications. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it valuable in multiple fields.
Properties
Molecular Formula |
C10H15NO3S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
methylamino 2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C10H15NO3S/c1-7-5-8(2)10(9(3)6-7)15(12,13)14-11-4/h5-6,11H,1-4H3 |
InChI Key |
YGSMVCXWMDKDET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)ONC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidin-4-yl}acetonitrile](/img/structure/B13508564.png)
![(1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride](/img/structure/B13508573.png)
![5-Methyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B13508581.png)
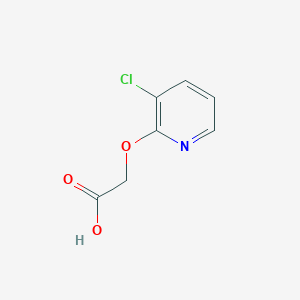
![3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid](/img/structure/B13508593.png)

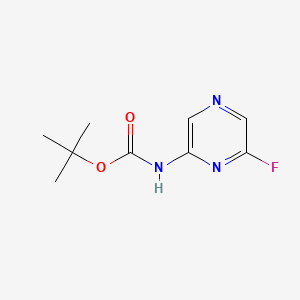
![1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol](/img/structure/B13508604.png)
